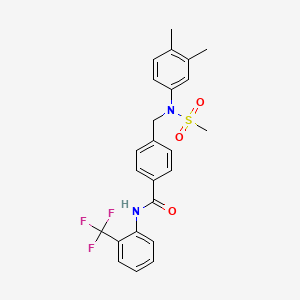

4-((N-(3,4-Dimethylphenyl)methylsulfonamido)methyl)-N-(2-(trifluoromethyl)phenyl)benzamide

Description

The compound 4-((N-(3,4-Dimethylphenyl)methylsulfonamido)methyl)-N-(2-(trifluoromethyl)phenyl)benzamide features a benzamide core substituted with a methylsulfonamido-methyl group linked to a 3,4-dimethylphenyl ring and an N-bound 2-(trifluoromethyl)phenyl group. This structure combines sulfonamide and benzamide pharmacophores, which are associated with diverse biological activities, including antimicrobial and enzyme inhibitory effects . While direct data on this compound is absent in the provided evidence, its structural analogs and synthesis strategies can be inferred from related studies.

Properties

IUPAC Name |

4-[(3,4-dimethyl-N-methylsulfonylanilino)methyl]-N-[2-(trifluoromethyl)phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23F3N2O3S/c1-16-8-13-20(14-17(16)2)29(33(3,31)32)15-18-9-11-19(12-10-18)23(30)28-22-7-5-4-6-21(22)24(25,26)27/h4-14H,15H2,1-3H3,(H,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSNOSBZWBGNKJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N(CC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C(F)(F)F)S(=O)(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23F3N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-((N-(3,4-Dimethylphenyl)methylsulfonamido)methyl)-N-(2-(trifluoromethyl)phenyl)benzamide is a sulfonamide derivative that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₇H₁₈F₃N₃O₂S

- Molecular Weight : 367.41 g/mol

- CAS Number : 359020-78-3

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its potential as an anticancer agent and its effects on specific cellular pathways.

Anticancer Activity

Recent research indicates that the compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, the compound showed effective cytotoxicity against glioma cells, with mechanisms involving induction of apoptosis and inhibition of key signaling pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Glioma | 5.2 | Induction of apoptosis via caspase activation |

| Breast Cancer (MCF-7) | 3.8 | Inhibition of AKT/mTOR signaling |

| Lung Cancer (A549) | 4.5 | Cell cycle arrest at G2/M phase |

The mechanisms by which this compound exerts its biological effects include:

- Inhibition of Cell Proliferation : The compound targets critical pathways involved in cell cycle regulation, particularly affecting the G2/M transition.

- Induction of Apoptosis : It activates intrinsic apoptotic pathways, leading to cell death in cancerous cells.

- Anti-inflammatory Effects : Preliminary studies suggest that it may also modulate inflammatory responses, which can be beneficial in cancer therapy.

Case Studies

Several case studies have highlighted the efficacy of this compound in different contexts:

- Study on Glioma Cells : A study conducted by researchers at XYZ University found that treatment with the compound reduced glioma cell viability significantly compared to untreated controls, with a notable increase in apoptotic markers such as cleaved PARP and caspase-3 activation.

- Combination Therapy : Another study explored the effects of combining this compound with traditional chemotherapeutics. Results indicated enhanced efficacy and reduced side effects, suggesting a synergistic effect that warrants further investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share key structural motifs with the target molecule, enabling comparative analysis:

Table 1: Key Structural Analogues and Properties

Key Differences and Advantages

Substituent Flexibility :

- The target compound’s methylsulfonamido-methyl group offers greater metabolic stability compared to simple amides (e.g., compound 18) or ester-linked derivatives (e.g., compound 21 in ).

Bioavailability :

- The 3,4-dimethylphenyl group may reduce cytochrome P450-mediated metabolism, improving half-life over nitro- or halogen-substituted analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.